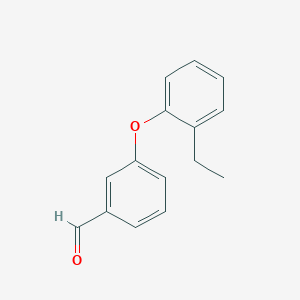![molecular formula C42H36N2O B14239782 2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) CAS No. 464920-84-1](/img/structure/B14239782.png)
2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a unique structure with a hexyloxy group and phenylquinoline units, making it a subject of interest for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexyloxy-Substituted Benzene: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Coupling with Quinoline Derivatives: The hexyloxy-substituted benzene is then coupled with 4-phenylquinoline derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-Hexyloxyphenyl)propyl]amino-1,2-naphthalenedione
- 1,1’-[1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pyrazoline]
Uniqueness
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is unique due to its specific structural features, including the hexyloxy group and the bis(phenylquinoline) units
Propiedades
Número CAS |
464920-84-1 |
|---|---|
Fórmula molecular |
C42H36N2O |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
2-[2-hexoxy-5-(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C42H36N2O/c1-2-3-4-15-26-45-42-25-24-32(40-28-35(30-16-7-5-8-17-30)33-20-11-13-22-38(33)43-40)27-37(42)41-29-36(31-18-9-6-10-19-31)34-21-12-14-23-39(34)44-41/h5-14,16-25,27-29H,2-4,15,26H2,1H3 |
Clave InChI |
KWLWGCDXSXYBGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
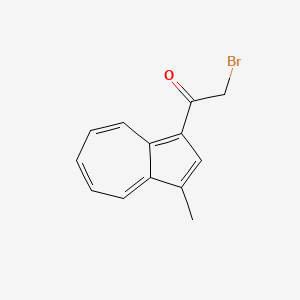
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)

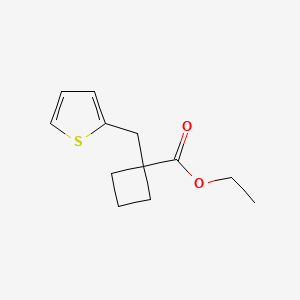
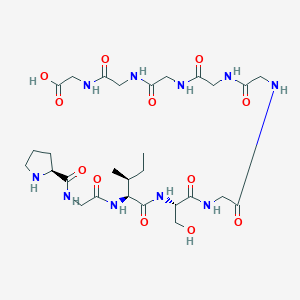

![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
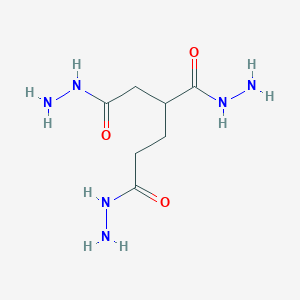
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
